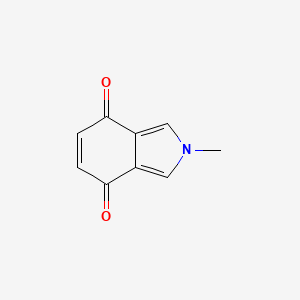

2-Methyl-2H-isoindole-4,7-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylisoindole-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-10-4-6-7(5-10)9(12)3-2-8(6)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQVBRAPPFXECE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=O)C=CC(=O)C2=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538067 | |

| Record name | 2-Methyl-2H-isoindole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95832-83-0 | |

| Record name | 2-Methyl-2H-isoindole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-isoindole-4,7-dione typically involves the use of Diels-Alder reactions, which are powerful methods for constructing the isoindole skeleton . One common approach is the reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often involve heating and the use of solvents such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally friendly synthetic routes . These methods aim to minimize the use of hazardous reagents and solvents while maximizing yield and efficiency.

Chemical Reactions Analysis

Redox Reactions

The compound undergoes reversible and irreversible redox transformations, characterized by electrochemical techniques in both organic and aqueous media ( ).

Reduction Behavior

In acetonitrile (MeCN), two sequential one-electron reductions occur:

-

Quinone (Q) → Semiquinone (SQ⁻):

-

Formal potential:

-

Diffusion coefficient:

-

-

Semiquinone (SQ⁻) → Hydroquinone (HQ²⁻):

-

Formal potential:

-

Diffusion coefficient:

-

| Parameter | Q | SQ | HQ |

|---|---|---|---|

| 8.1 × 10⁻⁶ | 6.5 × 10⁻⁶ | 3.7 × 10⁻⁶ | |

| 77 | 69 | — |

Oxidation Behavior

At high potentials (> +0.6 V vs Fc⁰/Fc⁺), irreversible oxidation generates a pyrrole-centered cation radical ( ).

pH-Dependent Redox Shifts

In aqueous solutions, the formal potential (E^\circ') varies with pH due to proton-coupled electron transfer (PCET):

-

Acidic conditions (pH < 6): Dominated by two-electron reduction (Q → HQ).

-

Neutral/alkaline conditions: Stabilization of SQ⁻ via deprotonation.

-

Key pKa values:

-

Cycloaddition Reactions

The electron-deficient isoindole core participates in [4+2] cycloadditions, as observed in related 2H-isoindoles ( ):

-

Diels-Alder Reactivity:

-

Reacts with dienophiles (e.g., maleimides, DMAD) to form bicyclic adducts.

-

Example: Reaction with dimethyl acetylenedicarboxylate (DMAD) yields tetracyclic derivatives via inverse electron-demand pathways.

-

Acid-Base Behavior

Protonation states influence redox thermodynamics and kinetics ( ):

-

Hydroquinone (HQ): Fully protonated in acidic media, enhancing solubility.

-

Semiquinone (SQ⁻): Stabilized at neutral pH via intramolecular hydrogen bonding.

-

Quinone (Q): Predominant in alkaline conditions.

Spectroscopic Correlations

UV/vis transitions correlate with redox states:

| Redox State | Transition Type | |

|---|---|---|

| Q | 369 | |

| SQ⁻ | 382 | Charge-transfer |

| HQ²⁻ | 263 |

The lowest-energy transition (369 nm for Q) correlates linearly with redox potential, enabling in-situ monitoring of electron transfer ( ).

Reaction with Electrophiles

The methyl group and carbonyl oxygen serve as nucleophilic sites:

-

Methylation: Further alkylation is limited due to steric hindrance.

-

Epoxide Formation: Reacts with peracids (e.g., mCPBA) to form epoxidized derivatives under controlled conditions ().

Computational Insights

DFT studies predict redox potentials within 38 mV of experimental values, validating the dominance of frontier molecular orbitals (HOMO/LUMO) in electron transfer ( ). Deviations arise from solvent interactions unaccounted in calculations.

Scientific Research Applications

Chemistry

2-Methyl-2H-isoindole-4,7-dione serves as a versatile building block in organic synthesis. It can be transformed into more complex heterocyclic compounds through various reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Isoindole-1,3-dione derivatives |

| Reduction | Hydrogen gas with palladium | Isoindoline derivatives |

| Substitution | Halogenating agents | Various halogenated products |

Biology

The compound has shown potential in developing bioactive molecules with antimicrobial and anticancer properties. Studies have indicated that derivatives of this compound exhibit significant biological activity by interacting with specific molecular targets .

Case Study : Research published in the Journal of Heterocyclic Chemistry demonstrated that certain isoindole derivatives possess cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Medicine

Ongoing research is exploring the use of this compound in drug development. Its anti-inflammatory and analgesic effects are of particular interest. The compound’s mechanism of action involves inhibition of specific enzymes or receptors related to inflammatory pathways .

Case Study : A study highlighted the synthesis of isoindole-based compounds that demonstrated promising anti-inflammatory effects in preclinical models, paving the way for potential therapeutic applications .

Industry

In industrial applications, this compound is utilized in producing dyes and pigments due to its vibrant color properties. For instance, it is part of the formulation for high-performance pigments used in coatings and plastics .

Table 2: Industrial Applications of this compound

| Application | Description |

|---|---|

| Dyes | Used in the production of pigment yellow 139 |

| Polymer Additives | Enhances properties of synthetic materials |

Mechanism of Action

The mechanism of action of 2-Methyl-2H-isoindole-4,7-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . For example, it has been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways .

Comparison with Similar Compounds

Table 1: Molecular and Physicochemical Comparison

Key Observations :

- Hexahydro-2-methyl-4,7-epoxy-1H-isoindole-1,3(2H)-dione shares the isoindole-dione core but incorporates an epoxy group and a fully saturated hexahydro backbone, increasing molecular weight and polarity (higher PSA) compared to this compound .

- EO9 features an indole-dione system with an aziridinyl moiety, contributing to its hypoxia-selective cytotoxicity.

Key Insights :

- EO9 and its analogues leverage aziridinyl groups for bioreductive activation under hypoxic conditions. The absence of such groups in this compound suggests divergent pharmacological pathways .

- While brominated homophthalimides show antimicrobial activity, this compound’s bioactivity remains unstudied, highlighting a gap in current research .

Electronic Properties

- Electron Affinity: EO9 analogues exhibit similar one-electron reduction potentials (−0.33 to −0.38 V), indicating comparable electron affinities across the series.

- Charge Delocalization: In dihydroxyindenoindole derivatives (), negative charge delocalization over carbonyl groups enhances stability. This compound’s conjugated system may exhibit analogous behavior, though experimental data is lacking .

Biological Activity

Chemical Structure and Properties

2-Methyl-2H-isoindole-4,7-dione, also known as 2-methylisoindole-4,7-dione, is a heterocyclic compound belonging to the isoindole family. It features a fused benzopyrrole ring system, which contributes to its unique chemical and biological properties. The molecular formula is with a molecular weight of 161.16 g/mol .

Synthesis Methods

The synthesis of this compound typically involves Diels-Alder reactions, a well-known method for constructing isoindole skeletons. The application of green chemistry principles is increasingly being explored to develop more sustainable synthetic routes .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors, leading to diverse biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that derivatives of isoindole compounds exhibit significant antimicrobial properties. For instance, halogenated derivatives have demonstrated enhanced activity against various pathogens, including bacteria and fungi. A study highlighted that tetra-brominated isoindole derivatives showed increased antimicrobial efficacy compared to their non-halogenated counterparts .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of pro-apoptotic pathways. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance its anticancer activity .

Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. These effects are hypothesized to result from the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although further studies are needed to elucidate the exact mechanisms .

Study on Antimicrobial Activity

A recent study focused on the synthesis and evaluation of various isoindole derivatives, including this compound. The findings indicated a strong correlation between the substitution pattern on the isoindole ring and the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the potential of these compounds in developing new antimicrobial agents .

Research on Anticancer Activity

Another significant case study evaluated the anticancer properties of this compound in human cancer cell lines. The results demonstrated that treatment with this compound led to a reduction in cell viability and induced apoptosis in a dose-dependent manner. The study concluded that further exploration into its mechanism could lead to novel cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Isoindoline-1,3-dione | Moderate Antimicrobial | Lacks methyl group at the 2-position |

| Indole-2,3-dione | Limited Anticancer | Different substitution pattern |

| Tetra-brominated Isoindoles | Enhanced Antimicrobial | Increased potency through halogenation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Methyl-2H-isoindole-4,7-dione under varying catalytic conditions?

- Methodological Answer : Utilize factorial experimental design to isolate variables such as catalyst type (e.g., Lewis acids vs. organocatalysts), temperature, and solvent polarity. For example, a 2×2×2 factorial design can systematically test combinations (e.g., SnCl₂ vs. BF₃·Et₂O in THF vs. DCM at 60°C vs. 80°C). Monitor reaction progress via HPLC and optimize yield using response surface methodology . Validate purity via NMR and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques (e.g., UV-Vis, FTIR) characterize the electronic and structural properties of this compound?

- Methodological Answer : Perform UV-Vis spectroscopy in solvents of varying polarity to assess solvatochromic effects. Pair with TD-DFT computational modeling to correlate experimental λ_max with theoretical transitions. Use FTIR to identify functional groups (e.g., carbonyl stretching frequencies) and compare with simulated spectra from Gaussian or COMSOL Multiphysics .

Q. What experimental designs are suitable for assessing the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer : Implement a pre-test/post-test control group design. Expose samples to UV light (254 nm) or H₂O₂ and compare degradation kinetics via LC-MS. Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Include negative controls (dark/ambient) to isolate degradation pathways .

Advanced Research Questions

Q. How can discrepancies in reported photophysical properties (e.g., fluorescence quantum yield) of this compound be resolved?

- Methodological Answer : Conduct a meta-analysis of existing data to identify methodological inconsistencies (e.g., solvent purity, excitation wavelengths). Replicate key studies using standardized protocols and advanced techniques like time-resolved fluorescence spectroscopy. Apply multivariate regression to isolate confounding variables (e.g., solvent polarity, temperature) .

Q. What theoretical frameworks explain the compound’s reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer : Develop a computational model using density functional theory (DFT) to map reaction coordinates and transition states. Validate with kinetic isotope effects (KIE) experiments. Cross-reference with Marcus theory to assess electron-transfer kinetics and Hammett plots to quantify substituent effects .

Q. How can AI-driven simulations optimize the compound’s application in photo-redox catalysis?

- Methodological Answer : Train machine learning models on existing catalytic cycle data (e.g., turnover frequency, quantum yield). Use COMSOL Multiphysics to simulate reaction dynamics under varying light intensities and catalyst loadings. Validate predictions via flow-chemistry experiments with in-situ UV monitoring .

Theoretical and Interdisciplinary Considerations

Q. What role does this compound play in interdisciplinary studies (e.g., chemical biology or materials science)?

- Methodological Answer : Integrate chemical biology techniques such as fluorescent tagging for live-cell imaging. Use surface plasmon resonance (SPR) to study its binding affinity with biomolecules. For materials science, employ cyclic voltammetry to assess redox behavior in organic semiconductors .

Q. How can researchers address contradictions in the compound’s reported thermodynamic stability?

- Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Compare with computational predictions of Gibbs free energy changes using Gaussian09. Reconcile discrepancies by standardizing sample preparation protocols .

Validation and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across labs?

- Methodological Answer : Publish detailed protocols with Open Science Framework (OSF), including raw spectral data and instrument calibration logs. Use collaborative platforms like LabArchives to share real-time experimental adjustments. Conduct inter-laboratory round-robin tests to validate critical parameters (e.g., reaction yield, melting point) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.